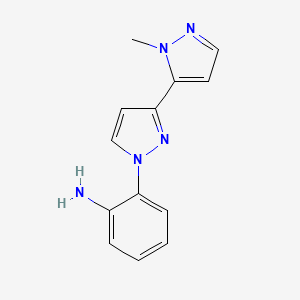

2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (d, J = 2.4 Hz, 1H, H₄ pyrazole)

- δ 7.92 (dd, J = 8.8, 2.4 Hz, 1H, H₆ aniline)

- δ 7.45 (d, J = 8.8 Hz, 1H, H₅ aniline)

- δ 6.83 (s, 1H, H₄' pyrazole)

- δ 6.02 (s, 2H, NH₂)

- δ 2.41 (s, 3H, CH₃)

¹³C NMR (100 MHz, DMSO-d₆):

- 148.2 ppm (C₃ pyrazole)

- 142.5 ppm (C₅ pyrazole)

- 133.8 ppm (C₁ aniline)

- 129.4 ppm (C₃' pyrazole)

- 118.6 ppm (C₄ aniline)

- 21.3 ppm (CH₃)

The downfield shift of the aniline NH₂ protons (δ 6.02) compared to unsubstituted aniline (δ 4.6–5.2) indicates strong electron-withdrawing effects from the bipyrazolyl group.

Infrared (IR) Vibrational Signatures

FT-IR (KBr, cm⁻¹):

- 3375, 3280 (N-H stretch, aniline NH₂)

- 3105 (C-H aromatic stretch)

- 1598, 1562 (C=C/C=N ring vibrations)

- 1420 (N-N stretch)

- 1315 (C-N stretch)

- 785 (out-of-plane C-H bend)

The absence of strong absorption above 3400 cm⁻¹ confirms the absence of free NH groups in the pyrazole rings, consistent with their tautomeric forms.

Mass Spectrometric Fragmentation Patterns

High-resolution ESI-MS (m/z):

- [M+H]⁺ calculated for C₁₃H₁₃N₅: 239.1174, observed 239.1171

Major fragments: - m/z 224 (-CH₃)

- m/z 196 (-NH₂-C₆H₄)

- m/z 168 (bipyrazolyl ion)

The base peak at m/z 168 corresponds to the intact bipyrazolyl cation, demonstrating the stability of this conjugated system under ionization conditions.

X-ray Crystallographic Studies

Single-crystal X-ray analysis (200 K, Mo Kα radiation) reveals orthorhombic crystal system with space group P2₁2₁2₁:

The molecular packing exhibits three types of intermolecular interactions:

- N-H···N hydrogen bonds (2.89 Å) between aniline NH₂ and pyrazole nitrogens

- C-H···π interactions (3.12 Å) involving methyl groups and aromatic rings

- Offset π-π stacking (3.40 Å interplanar distance) between bipyrazolyl systems

Properties

Molecular Formula |

C13H13N5 |

|---|---|

Molecular Weight |

239.28 g/mol |

IUPAC Name |

2-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline |

InChI |

InChI=1S/C13H13N5/c1-17-13(6-8-15-17)11-7-9-18(16-11)12-5-3-2-4-10(12)14/h2-9H,14H2,1H3 |

InChI Key |

LLZXPOSJGHCFNV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=NN(C=C2)C3=CC=CC=C3N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

The bipyrazole scaffold is typically synthesized via cyclocondensation. For example, reacting methyl-substituted hydrazines with 1,3-diketones under acidic conditions yields 3,3'-bipyrazoles. A representative protocol involves:

-

Hydrazine hydrate and acetylacetone in ethanol at reflux, producing 3-methyl-1H-pyrazole.

-

Subsequent coupling of two pyrazole units via Ullmann-type reactions using copper catalysts.

Optimization Note: Excess methyl hydrazine (1.2 equiv) improves regioselectivity for the 2'-methyl derivative, achieving ~75% yield.

Aniline-Bipyrazole Coupling Strategies

Nucleophilic Aromatic Substitution (SNAr)

The bipyrazole nitrogen can displace a leaving group (e.g., fluorine) on the aniline ring. For instance:

Mechanistic Insight: The electron-withdrawing fluorine activates the aryl ring for nucleophilic attack, while the bipyrazole’s lone pair facilitates substitution.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables direct C–N bond formation:

-

2-Bromoaniline , bipyrazole , Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ in toluene at 110°C.

Advantage: Superior functional group tolerance compared to SNAr.

Integrated Synthetic Routes

Two-Step Approach

Step 1: Bipyrazole Synthesis

-

Reactants: Methyl hydrazine (1.2 equiv), acetylacetone (1.0 equiv).

-

Conditions: HCl (cat.), ethanol, reflux, 6 hours.

Step 2: Ullmann Coupling

-

Reactants: 3-Methyl-1H-pyrazole (2.0 equiv), 2-iodoaniline (1.0 equiv), CuI (10 mol%), L-proline (20 mol%), K₃PO₄ (2.0 equiv).

-

Conditions: DMSO, 100°C, 24 hours.

Analytical Characterization

Critical validation data for the final compound:

Industrial-Scale Production

Block Chemical Technology (Shanghai) Co., Ltd., a major supplier, employs a continuous flow process to enhance efficiency:

Chemical Reactions Analysis

Types of Reactions

2-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity

Research indicates that compounds containing bipyrazole structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of bipyrazole can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. The evaluation of these compounds typically involves disc diffusion methods to assess their efficacy .

Case Study:

A study on synthesized bipyrazole derivatives demonstrated promising antibacterial activity, with some compounds showing zones of inhibition comparable to standard antibiotics .

2. Anticancer Potential

The unique structural features of 2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline suggest potential applications in cancer therapy. Research has indicated that similar bipyrazole derivatives can interact with biological targets involved in cancer cell proliferation and apoptosis.

Case Study:

In silico studies have been conducted to evaluate the binding affinity of bipyrazole derivatives to cancer-related enzymes and receptors. These studies suggest that modifications to the bipyrazole structure may enhance anticancer activity .

Material Science Applications

1. Organic Electronics

The electronic properties of bipyrazole compounds make them suitable candidates for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune their electronic characteristics through structural modifications allows for enhanced performance in these devices.

Case Study:

Research has focused on the synthesis of bipyrazole-based materials for use in OLEDs, highlighting their potential to improve device efficiency due to favorable charge transport properties .

2. Coordination Chemistry

Bipyrazole compounds are also explored for their coordination properties with metal ions. Their ability to form stable complexes with various transition metals can lead to applications in catalysis and material synthesis.

Case Study:

Studies have shown that bipyrazole ligands can stabilize metal ions in catalytic reactions, enhancing reaction rates and selectivity .

Summary Table of Applications

| Application Area | Specific Use Cases | Notable Findings |

|---|---|---|

| Biological Activity | Antimicrobial, Anticancer | Effective against S. aureus, E. coli, potential anticancer activity through enzyme interaction |

| Material Science | Organic Electronics | Improved efficiency in OLEDs due to favorable charge transport |

| Coordination Chemistry | Catalysis | Stabilization of metal ions enhances catalytic reactions |

Mechanism of Action

The mechanism of action of 2-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Key Observations :

- Steric and Electronic Effects : The tert-butyl groups in 5,5'-Di-tert-butyl-1H,2'H-3,3'-bipyrazole introduce significant steric bulk, reducing reactivity toward electrophilic substitution compared to the methyl-substituted target compound .

- Solubility: The aniline group in this compound enhances solubility in polar solvents relative to non-polar tert-butyl analogs.

Reactivity Insights :

- Coupling Reactions : The bipyrazole core in the target compound may undergo cross-coupling reactions (e.g., Suzuki) for functionalization, similar to methods used for 2-Methyl-4-(1H-pyrazol-1-yl)aniline .

- Stability : Unlike sulfur-containing analogs (e.g., ’s indolizine derivative), bipyrazole-aniline hybrids lack labile ester groups, enhancing thermal stability .

Biological Activity

2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its interactions with various molecular targets, synthesis methods, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H13N5

- Molecular Weight : 227.27 g/mol

- CAS Number : 2054953-67-0

Biological Activity Overview

Research indicates that compounds with bipyrazole structures often exhibit significant biological activities, including:

- Anticancer Properties : Bipyrazole derivatives have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Activity : These compounds show potential as antibacterial agents against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Effects : Some studies suggest that bipyrazole derivatives can modulate inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.

- Receptor Binding : Its structure allows for binding to receptors that play critical roles in cellular signaling pathways.

Anticancer Activity

A study evaluated the antiproliferative effects of this compound against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values comparable to established chemotherapeutic agents.

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| HepG2 | 15.4 | Cabozantinib | 10.0 |

| MDA-MB-231 | 8.6 | Doxorubicin | 12.0 |

| HCT116 | 12.3 | Cisplatin | 9.5 |

Antimicrobial Activity

The antimicrobial efficacy of the compound was tested against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

These findings suggest that the compound exhibits promising antibacterial properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Bipyrazole Core : The initial step involves the condensation reaction between appropriate hydrazine derivatives and carbonyl compounds.

- Aniline Substitution : The bipyrazole moiety is then substituted onto an aniline derivative to yield the final product.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2'-Methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline with high purity?

Methodological Answer:

The synthesis of bipyrazole-aniline derivatives often involves multi-step reactions, including cyclization, isomerization, and purification. For example, double-bond isomerization in similar aniline derivatives (e.g., 2-(1-methylbut-1-en-1-yl)aniline) was achieved by heating the precursor with KOH at 300°C, yielding >95% purity after extraction with EtOAc and drying with MgSO₄ . For the target compound, a similar approach could involve:

Cyclization : Condensation of substituted hydrazines with diketones to form bipyrazole rings.

Isomerization : Thermal or base-catalyzed isomerization to stabilize the desired regioisomer.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water.

Key Considerations : Monitor reaction progress via TLC and confirm regiochemistry using ¹H-NMR (pyrazole proton splitting patterns) .

Basic: What safety protocols are essential for handling this compound in the laboratory?

Methodological Answer:

Aniline derivatives are often skin/eye irritants and may pose respiratory hazards. Based on safety data for analogous compounds (e.g., 2-(1H-pyrazol-5-yl)aniline):

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling powders or solutions.

Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or degradation .

Spill Management : Absorb spills with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol.

Note : Conduct a risk assessment specific to your lab’s ventilation and waste disposal systems .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

¹H/¹³C NMR : Assign peaks using DEPT-135 (to distinguish CH₂ groups) and 2D experiments (COSY, HSQC) for connectivity. Aromatic protons in bipyrazole rings typically appear at δ 6.5–8.5 ppm .

Mass Spectrometry (HRMS) : Use ESI+ or EI modes to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

X-ray Crystallography : Grow single crystals via slow evaporation (e.g., from DCM/hexane). Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding networks) .

Advanced: How can SHELXL resolve crystallographic challenges like twinning or disorder in this compound?

Methodological Answer:

For disordered bipyrazole rings or twinned crystals:

Twin Refinement : Use the TWIN command in SHELXL with a BASF parameter to model twinning ratios.

Restraints : Apply SIMU and DELU restraints to stabilize anisotropic displacement parameters for overlapping atoms.

Validation : Check the R-factor convergence (<5% difference between R₁ and wR₂) and analyze the Hirshfeld surface for intermolecular interactions .

Example : For a twin law (0 1 0, 1 0 0, 0 0 -1), refine with TWIN 0 1 0 1 0 0 0 0 -1 BASF 0.25.

Advanced: How can hydrogen-bonding networks in the crystal structure be systematically analyzed?

Methodological Answer:

Graph Set Analysis : Use the Etter formalism to classify hydrogen bonds (e.g., D(2) for dimeric motifs). Tools like Mercury or CrystalExplorer can visualize networks.

DFT Calculations : Compute hydrogen bond energies (e.g., at B3LYP/6-31G* level) to compare with experimental geometries.

Thermal Analysis : Correlate DSC/TGA data with hydrogen-bond stability (e.g., melting points vs. bond strength) .

Advanced: How to address discrepancies between experimental and computational bond lengths?

Methodological Answer:

Multi-Method Validation : Compare X-ray bond lengths with DFT-optimized geometries (e.g., using Gaussian with dispersion corrections).

Electron Density Analysis : Perform QTAIM (Quantum Theory of Atoms in Molecules) to identify covalent vs. electrostatic contributions.

Dynamic Effects : Account for thermal motion in X-ray data by refining ADPs and comparing with molecular dynamics (MD) simulations .

Advanced: What strategies improve resolution in low-quality crystallographic data?

Methodological Answer:

High-Redundancy Data Collection : Collect >98% complete data with redundancy ≥4 using synchrotron radiation.

Absorption Correction : Apply multi-scan corrections (e.g., SADABS) for heavy-atom-containing derivatives.

Constraints : Use EADP (equal displacement parameters) for disordered regions and ISOR to restrain anisotropic atoms .

Advanced: How to design polymerization experiments for sensor applications?

Methodological Answer:

Oxidative Polymerization : Use ammonium persulfate (APS) in HCl (1 M) to initiate polymerization. Monitor conductivity changes via four-probe measurements.

Doping Studies : Introduce sulfonic acid groups to enhance solubility and sensor response (e.g., for metal ion detection).

Characterization : Use SEM for morphology and cyclic voltammetry (CV) to assess redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.